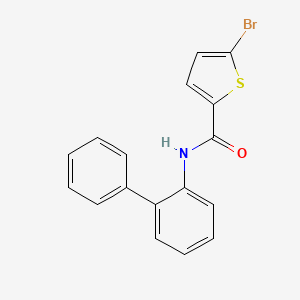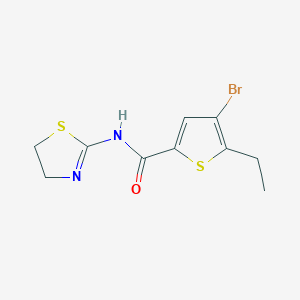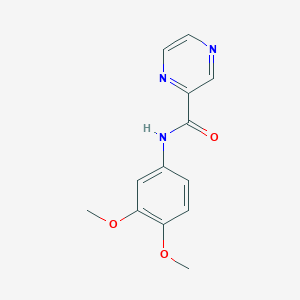
N-2-biphenylyl-5-bromo-2-thiophenecarboxamide
Overview
Description
N-2-biphenylyl-5-bromo-2-thiophenecarboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a biphenyl group attached to a thiophene ring, which is further substituted with a bromine atom and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-biphenylyl-5-bromo-2-thiophenecarboxamide typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.
Bromination: The thiophene ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-2-biphenylyl-5-bromo-2-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and low temperatures.
Substitution: Nucleophiles like amines, thiols, alkoxides, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-2-biphenylyl-5-bromo-2-thiophenecarboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer, inflammation, and microbial infections.
Material Science: Thiophene derivatives are employed in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound is used in studies investigating the biological activities of thiophene derivatives, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of N-2-biphenylyl-5-bromo-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and thiophene moieties contribute to the compound’s binding affinity and specificity. The bromine atom and carboxamide group may also play roles in modulating the compound’s activity by influencing its electronic properties and steric interactions.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-thiophenecarboxamide: Lacks the biphenyl group, which may result in different biological activities and properties.
N-2-biphenylyl-2-thiophenecarboxamide: Lacks the bromine atom, which may affect its reactivity and interactions with molecular targets.
N-2-biphenylyl-5-chloro-2-thiophenecarboxamide: Substitutes chlorine for bromine, potentially altering its chemical reactivity and biological activity.
Uniqueness
N-2-biphenylyl-5-bromo-2-thiophenecarboxamide is unique due to the presence of both the biphenyl group and the bromine atom on the thiophene ring. This combination of structural features may confer distinct electronic properties and biological activities, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
5-bromo-N-(2-phenylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNOS/c18-16-11-10-15(21-16)17(20)19-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVFUSTZJLWBDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B3490294.png)
![N-[(FURAN-2-YL)METHYL]-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHENE-2-CARBOXAMIDE](/img/structure/B3490309.png)
![methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-4-(4-pyridinyl)-3-thiophenecarboxylate](/img/structure/B3490317.png)
![N-[2-(4-chlorophenyl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3490326.png)
![2-[(3,5-dimethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B3490329.png)
![4,5-DIMETHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE](/img/structure/B3490335.png)
![diethyl 5-[(3-pyridinylcarbonyl)amino]isophthalate](/img/structure/B3490342.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-phenoxyacetamide](/img/structure/B3490346.png)
![methyl 2-[(ethoxycarbonyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B3490353.png)
![N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE](/img/structure/B3490361.png)
![methyl 5-ethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B3490362.png)
![2-methyl-N-[2-(4-sulfamoylphenyl)ethyl]furan-3-carboxamide](/img/structure/B3490370.png)


